molecular formula C18H25N3O B2457304 2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380009-96-9

2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2457304
CAS No.: 2380009-96-9
M. Wt: 299.418
InChI Key: DHDUQBZXOVVFHM-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a synthetic compound that belongs to the class of piperazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves the reaction of 1-methylpiperazine with an appropriate acyl chloride intermediate. For instance, the 1-(phenyl)-1-H-pyrazole-4-carboxylic acid can be converted to its acyl chloride form using thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF). This acyl chloride intermediate then reacts with 1-methylpiperazine to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting its anti-inflammatory effects . The compound may also interact with various receptors and enzymes involved in pain and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane stands out due to its unique spirocyclic structure, which may contribute to its distinct pharmacological properties. Its ability to modulate specific biological pathways makes it a valuable compound for further research and development.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-19-7-9-20(10-8-19)17(22)21-13-18(14-21)11-16(12-18)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDUQBZXOVVFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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